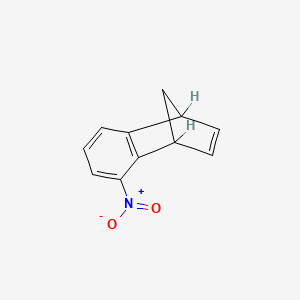









|
REACTION_CXSMILES
|
N(O[CH2:4][CH2:5][CH2:6][CH3:7])=O.N[C:9]1[CH:17]=[CH:16][CH:15]=[C:14]([N+:18]([O-:20])=[O:19])[C:10]=1[C:11](O)=O.C1CC=CC=1>ClCCl.CC(C)=O>[N+:18]([C:14]1[CH:15]=[CH:16][CH:17]=[C:9]2[C:10]=1[CH:11]1[CH2:7][CH:6]2[CH:5]=[CH:4]1)([O-:20])=[O:19]
|


|
Name
|
|
|
Quantity
|
5.77 mL
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)OCCCC
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=O)O)C(=CC=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
40.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
In a three necked flask equipped with thermometer
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
|
Type
|
ADDITION
|
|
Details
|
is added dropwise
|
|
Type
|
TEMPERATURE
|
|
Details
|
After refluxing for 18 hours
|
|
Duration
|
18 h
|
|
Type
|
FILTRATION
|
|
Details
|
before being filtrated through a silica pad
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The crude mixture is purified by chromatography column (
|
|
Type
|
WASH
|
|
Details
|
silica gel, elution with a gradient from pure cyclohexane
|
|
Type
|
ADDITION
|
|
Details
|
to a mixture of ethyl acetate:cyclohexane 1:12
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=C2C3C=CC(C2=CC=C1)C3
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3 g | |
| YIELD: PERCENTYIELD | 58% | |
| YIELD: CALCULATEDPERCENTYIELD | 58.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |